molecular formula C5H10BrClFN B6289942 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride CAS No. 2306268-96-0

3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride

Cat. No. B6289942
CAS RN: 2306268-96-0
M. Wt: 218.49 g/mol
InChI Key: DORLMZBQVLZHSE-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as building blocks in organic synthesis . They are often used in the preparation of various organic compounds, including ether ligands .


Synthesis Analysis

The synthesis of bromomethyl compounds can involve various methods. For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, a DIB/BBr3 protocol can be used for various bromination reactions, including electrophilic bromination of arenes, carbonyl C–H monobromination, bromolactonization, bromocarbocyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. They are often characterized by their melting points, boiling points, and other physicochemical properties .

Mechanism of Action

Target of Action

Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of new carbon-carbon bonds, thereby affecting various biochemical pathways .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-3-fluoropyrrolidine hydrochloride would likely be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or catalysts, temperature, and pressure. In the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are typically mild and functional group tolerant .

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. They should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided .

Future Directions

The use of bromomethyl compounds in organic synthesis is a promising area of research. They can be used in the design of new drugs and agrochemicals .

properties

IUPAC Name

3-(bromomethyl)-3-fluoropyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrFN.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORLMZBQVLZHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CBr)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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